N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a structurally complex molecule featuring a benzothiazole core fused with a 1,4-dioxane ring (dioxino[2,3-f]benzothiazole). The acetamide moiety at the 2-position is substituted with a 3,4-dimethylphenyl group, conferring distinct electronic and steric properties. The 3,4-dimethylphenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to polar substituents like sulfonyl or methoxy groups .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-3-4-13(7-12(11)2)8-18(22)21-19-20-14-9-15-16(10-17(14)25-19)24-6-5-23-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKZYSACLJIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Structural Characteristics
The compound's structure can be broken down into distinct moieties:
- Benzothiazole Moiety : Known for diverse biological activities including antimicrobial and anticancer properties.
- Dioxin Structure : Imparts specific reactivity that may enhance biological activity.
- Acetamide Group : Contributes to the pharmacological profile and solubility of the compound.
The molecular formula is with a molecular weight of approximately 397.5 g/mol.
Research indicates several mechanisms through which this compound exerts its biological effects:
- Antimicrobial Activity : The benzothiazole derivatives have shown significant antibacterial activity by inhibiting key bacterial enzymes such as DNA gyrase and dihydroorotase .
- Anticancer Effects : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated high anticancer activity against human chronic myelogenous leukemia cells .
- Anti-inflammatory Properties : The compound has been noted to inhibit the release of interleukin-1 beta (IL-1β), suggesting a role in modulating inflammatory responses.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of DNA gyrase | |
| Anticancer | Antiproliferative effects on cancer cell lines | |
| Anti-inflammatory | Inhibition of IL-1β release |
Case Studies
- Antitubercular Activity : A study evaluated benzothiazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited significant activity comparable to established drugs like isoniazid and rifampicin .
- Anticancer Potential : In vitro assays have shown that related compounds exerted moderate to high anticancer activity against various human cancer cell lines. Compounds with specific substitutions on the benzothiazole ring were particularly effective due to their enhanced hydrophobicity which improved cell membrane penetration .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Electronic and Steric Effects
- Target Compound : The 3,4-dimethylphenyl group is electron-donating, increasing electron density on the acetamide nitrogen. This may enhance interactions with hydrophobic binding pockets in biological targets, such as kinases or neurotransmitter receptors .
- Sulfonyl Analogs () : Sulfonyl groups are electron-withdrawing, reducing electron density on the acetamide moiety. This can alter binding affinity and metabolic stability. For example, the 4-methoxyphenylsulfonyl analog () may exhibit stronger hydrogen-bonding interactions with polar residues in enzyme active sites .
Solubility and Pharmacokinetics
- Dimethylaminoethyl Derivative (): The introduction of a dimethylaminoethyl group and hydrochloride salt significantly enhances water solubility due to the charged tertiary amine. This is advantageous for intravenous formulations but may reduce blood-brain barrier penetration compared to the target compound .
- Chloroacetamides () : Chlorine substituents in agrochemical analogs like alachlor increase electrophilicity, enhancing reactivity with biological nucleophiles (e.g., plant enzymes). However, this feature is absent in the target compound, which lacks halogenation .
Research Findings and Hypotheses
- Metabolic Stability : Sulfonyl-containing analogs (e.g., ) may exhibit longer half-lives due to resistance to esterase-mediated hydrolysis compared to the target compound’s acetamide .
- Synthetic Accessibility: The dimethylphenyl substituent in the target compound simplifies synthesis compared to sulfonyl or thienopyrimidinyl derivatives, which require additional steps for sulfonation or heterocycle formation .
- Agrochemical vs. Pharmaceutical Use : While chloroacetamides () are herbicidal, the target compound’s lack of electrophilic chlorine and presence of aromatic methyl groups align it more with pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
